molecular formula C6H5F4N3O2 B1317642 2-Amino-4,6-bis(difluoromethoxy)pyrimidine CAS No. 86209-44-1

2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Cat. No. B1317642
CAS RN: 86209-44-1
M. Wt: 227.12 g/mol
InChI Key: DARNJZBBTBLNCA-UHFFFAOYSA-N
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Patent
US04551531

Procedure details

3.62 g (0.0158 mole) of 2-methoxycarbonylphenylsulfonylisocyanate and 2.63 g (0.0116 mole) of 2-amino-4,6-bis-(difluoromethoxy)pyrimidine are reacted in 50 ml of dioxan as described in Example 1, affording the title compound with a melting point of 186°-188° C.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([N:14]=[C:15]=[O:16])(=[O:13])=[O:12])=[O:4].[NH2:17][C:18]1[N:23]=[C:22]([O:24][CH:25]([F:27])[F:26])[CH:21]=[C:20]([O:28][CH:29]([F:31])[F:30])[N:19]=1>O1CCOCC1>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH:14][C:15]([NH:17][C:18]1[N:19]=[C:20]([O:28][CH:29]([F:30])[F:31])[CH:21]=[C:22]([O:24][CH:25]([F:27])[F:26])[N:23]=1)=[O:16])(=[O:12])=[O:13])=[O:4]

Inputs

Step One
Name
Quantity
3.62 g
Type
reactant
Smiles
COC(=O)C1=C(C=CC=C1)S(=O)(=O)N=C=O
Name
Quantity
2.63 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC(F)F)OC(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(C=CC=C1)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC(F)F)OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.